![molecular formula C15H11F3N2OS B307295 N-ベンゾイル-N'-[3-(トリフルオロメチル)フェニル]チオ尿素 CAS No. 89069-94-3](/img/structure/B307295.png)

N-ベンゾイル-N'-[3-(トリフルオロメチル)フェニル]チオ尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a chemical compound with the molecular formula C15H11F3N2OS . It has a molecular weight of 324.33 .

Synthesis Analysis

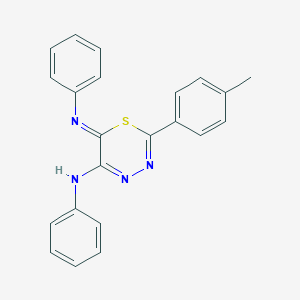

The synthesis of “N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” and similar thiourea derivatives has been reported in several studies . These compounds are often synthesized using a multicomponent-reaction (MCR) approach .Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” has been analyzed in several studies . The dihedral angle between the two benzene rings is 7.1 (1) degrees .Chemical Reactions Analysis

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” and similar thiourea derivatives are frequently used in organocatalysis . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Physical and Chemical Properties Analysis

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a solid compound with a molecular weight of 324.33 .科学的研究の応用

有機合成におけるプレ触媒

N-ベンゾイル-N'-[3-(トリフルオロメチル)フェニル]チオ尿素: has been employed as a precatalyst in the electron donor–acceptor (EDA) complex photoactivation platform for oxime esters . この革新的なアプローチは、この化合物をプレ触媒として、塩基をプレ触媒開始スイッチとして使用し、青色LED照射下でイミニルラジカル中間体を生成します。この方法の汎用性は、ピロリン、ケトニトリル、フェナントリジン、ピリジン、キノリンなど、さまざまな窒素含有化合物を合成できることから示されています。

植物成長調節

Research has shown that derivatives of N-ベンゾイル-N'-[3-(トリフルオロメチル)フェニル]チオ尿素 exhibit gibberellin-like activity . これらの化合物は合成され、シロイヌナズナの hypocotyl 伸長とイネの萌芽を促進する能力について評価されています。特に、ある誘導体は、ジベレリンA3 (GA3)および参照化合物Y21よりも高い促進活性を示しており、植物成長調節剤としての可能性を示唆しています。

水素結合触媒

The compound’s motif, particularly the 3,5-bis(trifluoromethyl)phenyl part, is ubiquitously used in hydrogen bond catalysts . この化合物は、さまざまな有機変換を促進するために広く使用されており、水素結合を通じてさまざまな化学反応を促進する上で重要な役割を果たしていることを示しています。

医薬品化学

Thiourea derivatives, including N-ベンゾイル-N'-[3-(トリフルオロメチル)フェニル]チオ尿素, are recognized for their pharmacological properties due to the presence of sulfur . これらは、抗がん剤、抗けいれん剤、抗菌剤、抗炎症剤、神経保護作用など、さまざまな治療活性を有する生物活性化合物の合成に使用されてきました。

創薬と合成

The thiazolidine motif, which is structurally related to N-ベンゾイル-N'-[3-(トリフルオロメチル)フェニル]チオ尿素, has been a focus in drug design due to its medicinal properties . これらの誘導体の選択性、純度、収率、薬物動態活性を向上させるために、さまざまな合成アプローチが用いられており、次世代の薬物候補の開発に役立っています。

化学的安全性と取扱

While not a direct application in research, understanding the safety and handling of N-ベンゾイル-N'-[3-(トリフルオロメチル)フェニル]チオ尿素 is crucial for its use in scientific applications . この化合物の物理的および化学的特性、応急処置、暴露管理について適切に理解しておくことは、この化合物を取り扱う研究者にとって重要です。

作用機序

Target of Action

N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea, also known as Benzamide, N-[thioxo[[3-(trifluoromethyl)phenyl]amino]methyl]-, is primarily used as a catalyst in organic chemistry . It plays a very important role in the development of H-bond organocatalysts .

Mode of Action

The compound acts as a pre-catalyst in the electron donor–acceptor (EDA) complex catalysis strategy . It activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

The compound is involved in the generation of iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation . This process enables a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines, to be successfully synthesized .

Result of Action

The result of the compound’s action is the successful synthesis of a wide range of nitrogen-containing compounds . The pivotal roles of the pre-catalyst, base, and blue LED irradiation were verified through control experiments .

Action Environment

The action of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea is influenced by environmental factors such as light. For instance, blue LED irradiation is necessary for the single-electron reduction of oxime esters to form iminyl radical intermediates

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea has been found to exhibit high gibberellin-like activity, a property that influences plant growth and development . It interacts with the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonding interactions with specific residues . This interaction results in stronger binding with GID1 than other similar compounds .

Cellular Effects

For instance, some thiourea derivatives have been found to exhibit antibacterial, antioxidant, and enzyme inhibitory properties .

Molecular Mechanism

The molecular mechanism of N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with the GID1 receptor . The compound forms hydrogen bonding interactions with residues Phe238 and Ser191 of the GID1 receptor, which results in stronger binding with GID1 .

Metabolic Pathways

Thiourea derivatives are known to participate in various biochemical reactions, potentially interacting with different enzymes and cofactors .

Transport and Distribution

Thiourea derivatives are known to interact with various biomolecules, potentially influencing their localization or accumulation .

Subcellular Localization

Thiourea derivatives are known to interact with various biomolecules, potentially influencing their activity or function .

特性

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2OS/c16-15(17,18)11-7-4-8-12(9-11)19-14(22)20-13(21)10-5-2-1-3-6-10/h1-9H,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPQVWUHWIPMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356324 |

Source

|

| Record name | N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89069-94-3 |

Source

|

| Record name | N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)

![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)

![N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)

![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)

![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)

![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)

![(6Z)-3-(dimethylamino)-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307229.png)

![ethyl 4-[[(2Z)-5-(4-ethoxycarbonylphenyl)imino-2-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-ylidene]amino]benzoate](/img/structure/B307231.png)

![Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate](/img/structure/B307232.png)

![2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307234.png)

![(6Z)-6-[[(2Z)-2-[4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307235.png)